molecular formula C8H5BrF2O B8194724 4-Bromo-3-(difluoromethyl)benzaldehyde

4-Bromo-3-(difluoromethyl)benzaldehyde

Cat. No.: B8194724
M. Wt: 235.02 g/mol
InChI Key: NYIZNCAQDJOJKU-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O. It is a white solid that is used as an intermediate in organic synthesis. The compound features a benzaldehyde core substituted with a bromine atom at the 4-position and a difluoromethyl group at the 3-position. This unique structure imparts specific chemical properties and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(difluoromethyl)benzaldehyde typically involves the bromination of 3-(difluoromethyl)benzaldehyde. One common method includes the following steps:

    Starting Material: 3-(Difluoromethyl)benzaldehyde.

    Bromination: The starting material is subjected to bromination using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large quantities of brominating agents and catalysts.

    Purification: The crude product is purified through recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzaldehydes.

    Oxidation Product: 4-Bromo-3-(difluoromethyl)benzoic acid.

    Reduction Product: 4-Bromo-3-(difluoromethyl)benzyl alcohol.

Scientific Research Applications

4-Bromo-3-(difluoromethyl)benzaldehyde is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the development of bioactive compounds and as a building block for drug discovery.

    Medicine: Potential use in the synthesis of therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethyl)benzaldehyde depends on its application. In chemical reactions, the bromine atom and the difluoromethyl group influence the reactivity and selectivity of the compound. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution and coupling reactions. The difluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its interaction with biological targets.

Comparison with Similar Compounds

    4-Bromo-3-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a difluoromethyl group.

    4-Bromo-2,3-difluorobenzaldehyde: Contains an additional fluorine atom at the 2-position.

    4-Bromobenzaldehyde: Lacks the difluoromethyl group, making it less reactive in certain reactions.

Uniqueness: 4-Bromo-3-(difluoromethyl)benzaldehyde is unique due to the presence of both a bromine atom and a difluoromethyl group, which impart distinct chemical properties. The difluoromethyl group enhances the compound’s stability and reactivity, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIZNCAQDJOJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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